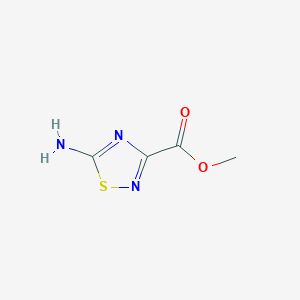
5-氨基-1,2,4-噻二唑-3-甲酸甲酯
描述
“Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate” is a chemical compound with the molecular formula C4H5N3O2S . It is a derivative of thiadiazole, a class of compounds that have been investigated for their anticonvulsant and antimicrobial activities .
Synthesis Analysis
The synthesis of similar thiadiazole compounds often involves the treatment of an in-situ generated N-haloacetamidine with a metal thiocyanate . This reaction inevitably leads to the formation of the product as a mixture with various inorganic salts . The isolation procedure consists of filtering the reaction mixture to remove most of the inorganic salts, evaporation of the filtrate, and recrystallization of the residue from water .Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate” has been confirmed by X-ray diffraction . The structure shows layers consisting of an elaborate two-dimensional hydrogen-bonded network of molecules .Physical And Chemical Properties Analysis
“Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate” is a solid compound with a molecular weight of 159.17 . It should be stored at a temperature between 2-8°C .科学研究应用
合成和结构分析
- 5-氨基-1,2,4-噻二唑-3-甲酸甲酯衍生物已被合成,用于潜在的生物活性。杂环化反应与羧酸进行,产物的结构和纯度使用各种光谱方法确认 (Hlazunova, Panasenko, & Knysh, 2020).
- 报道了一种改进的纯化 5-氨基-3-甲基-1,2,4-噻二唑程序,通过 X 射线衍射突出其分子结构 (Aitken & Slawin, 2018).
- 5-氨基-1,2,3-噻二唑合成的研究展示了一种优化合成条件的方法,达到高纯度水平 (Zhang Dayong, 2005).
生物活性与潜在应用
- 考虑到这些化合物的药理潜力,已经探索了噻二唑和 1,2,4-三唑部分在单一分子中的结合。合成了 5-((5-氨基-1,3,4-噻二唑-2-基硫代)甲基)-1,2,4-三唑-3-硫酮的 S-烷基衍生物,并确认了它们的结构 (Hotsulia & Fedotov, 2020).
- 报道了 5-氨基-1,2,4-噻二唑-3(2H)-酮的制备,它是胞嘧啶的含硫类似物。它显示出对大肠杆菌生长的抑制作用,并评估了可能的致癌性 (Pískala et al., 2004).
- 描述了头孢菌素抗生素中的关键酰基部分 2-(5-氨基-1,2,4-噻二唑-3-基)-2-(甲氧基亚氨基)乙酸的 Z-异构体的制备,展示了其在抗生素合成中的潜力 (Tatsuta et al., 1994).
化学转化和衍生物
- 5-氨基-1,2,4-噻二唑的各种衍生物已被合成并评估其生物活性,例如抗病毒和杀真菌活性 (Zheng et al., 2010).
- 开发了一种电化学氧化分子内 N-S 键形成方法来合成 3-取代的 5-氨基-1,2,4-噻二唑,展示了一种无催化剂和氧化剂的方法 (Yang et al., 2020).
缓蚀
- 2-氨基-5-巯基-1,3,4-噻二唑和 2-甲基-5-巯基-1,3,4-噻二唑被研究作为中性氯化物环境中的铜缓蚀剂。通过阻抗谱和量子化学研究证明了它们的有效性 (Blajiev & Hubin, 2004).
安全和危害
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
未来方向
The future directions for the research and development of “Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate” and its derivatives could involve further exploration of their potential medicinal properties, such as their anticonvulsant and antimicrobial activities . Additionally, their synthesis methods could be optimized to increase yield and purity .
属性
IUPAC Name |
methyl 5-amino-1,2,4-thiadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKBOFGPQYVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate | |
CAS RN |
75028-16-9 | |
| Record name | methyl 5-amino-1,2,4-thiadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide](/img/structure/B2431961.png)
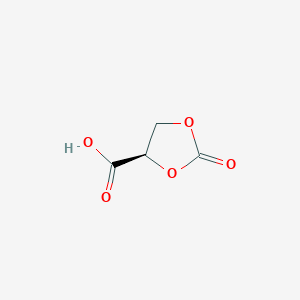
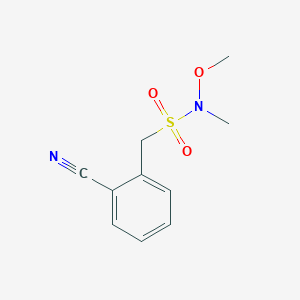
![{6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2431964.png)
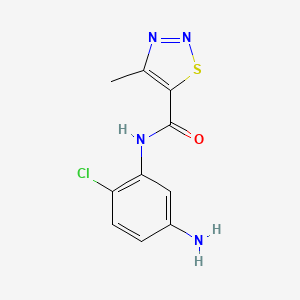
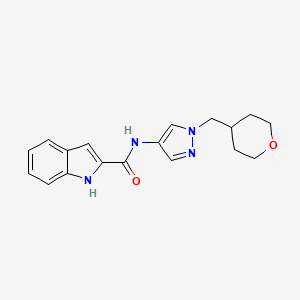
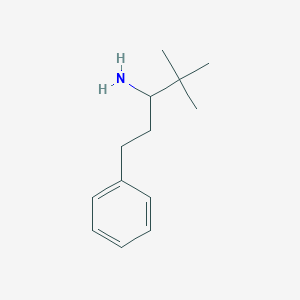
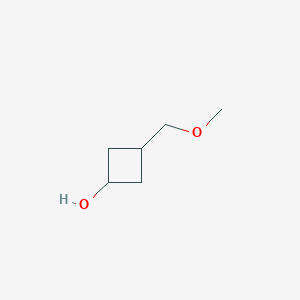
![N-cyclohexyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2431971.png)
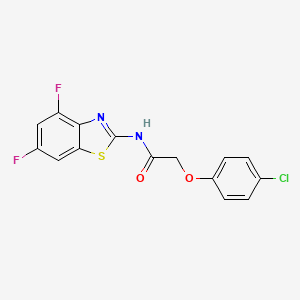
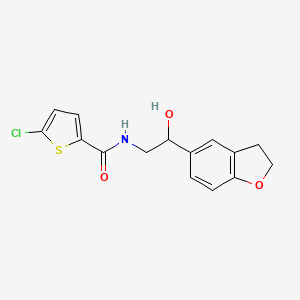
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2431974.png)
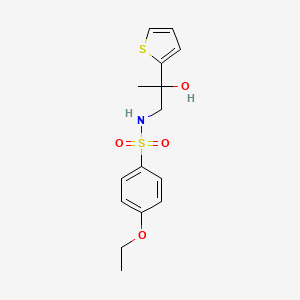
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide](/img/structure/B2431981.png)